molecular formula C18H22N4O B7078935 N-(1-phenylpyrazol-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide

N-(1-phenylpyrazol-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide

Cat. No.: B7078935
M. Wt: 310.4 g/mol
InChI Key: WZQFDOXGSXSYRN-UHFFFAOYSA-N
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Description

N-(1-phenylpyrazol-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-(1-phenylpyrazol-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(21-11-14-6-4-5-7-15(14)12-21)20-16-10-19-22(13-16)17-8-2-1-3-9-17/h1-3,8-10,13-15H,4-7,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQFDOXGSXSYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)NC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-phenylpyrazol-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-phenylpyrazole with an appropriate isoindole derivative under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .

Chemical Reactions Analysis

N-(1-phenylpyrazol-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

This compound has found applications in several areas of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development . Its unique structure allows for modifications that can enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of N-(1-phenylpyrazol-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in inflammatory and cancer pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

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